2-Chloro-4-iodo-1-methoxybenzene
Overview
Description
2-Chloro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 2-Chloro-4-iodo-1-methylbenzene .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The exact mass of the molecule is 267.915192 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 266.0±25.0 °C at 760 mmHg, and a melting point of 83 °C .Scientific Research Applications
Application in Organic Synthesis
2-Chloro-4-iodo-1-methoxybenzene is utilized in organic synthesis, particularly in the preparation of various organic compounds. Moroda and Togo (2008) demonstrated its role in the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process highlights its utility in synthesizing complex organic structures (Moroda & Togo, 2008).
Role in Halogen Bonding Studies
The compound has significance in the study of halogen bonding. Research by Pigge, Vangala, and Swenson (2006) on the structures of 4-halotriaroylbenzenes showed the importance of C-X...O=C interactions in such compounds. This study aids in understanding the structural behavior of halogenated compounds, including those containing this compound (Pigge, Vangala, & Swenson, 2006).
In Electrochemical Studies
This compound is also important in electrochemical research. McGuire et al. (2016) conducted studies on the electrochemical reduction of similar compounds, providing insights into the electrochemical behaviors of halogenated methoxybenzenes, which is relevant for environmental and analytical chemistry applications (McGuire et al., 2016).
Environmental and Pollution Studies
This compound is also relevant in environmental studies, particularly in the investigation of pollutants. Gackowska et al. (2015) explored the degradation path of sunscreen agents that are structurally related to this compound, highlighting its relevance in understanding the environmental fate of certain chemicals (Gackowska et al., 2015).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315 - H318 - H335 - H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
The compound has been used in the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-iodo-1-methoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of benzene derivatives . The compound’s action can lead to the formation of new compounds through electrophilic aromatic substitution .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the reaction mixture can also impact the compound’s efficacy .
properties
IUPAC Name |
2-chloro-4-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLPDPXMJKTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458067 | |
Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75676-72-1 | |
Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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